Dinitolmide
Description
Historical Trajectories of Dinitolmide Research
The introduction of this compound into academic and practical contexts is intertwined with the broader history of chemoprophylaxis against coccidiosis in poultry. The concept of preventing coccidial infections in chickens by incorporating drugs into feed emerged around 1948, with early compounds like sulfaquinoxaline (B1682707) nih.gov. Synthetic anticoccidial agents, including this compound, played a crucial role in disease control prior to the widespread adoption of ionophores in the 1970s nih.gov.
Initial academic investigations primarily focused on establishing this compound's efficacy against various Eimeria species, which infect poultry, such as Eimeria tenella, Eimeria necatrix, and Eimeria brunetti wikipedia.orgmedchemexpress.com. Early studies aimed to quantify its suppressive effects on parasite development within the host. Research also extended to understanding the interplay between this compound administration and the development of host immunity. For instance, studies explored how the use of anticoccidials might influence the acquisition of active immunity in birds, noting variations depending on the specific drug and parasite species involved tandfonline.com.
Evolution of Scientific Inquiry and Research Paradigms for this compound
Scientific inquiry into this compound has evolved from basic efficacy studies to more complex investigations into its cellular and molecular targets, novel formulations, and sophisticated analytical techniques.
Mechanism of Action Research: While this compound's anticoccidial effect was well-established, the precise molecular mechanism remained a subject of ongoing research. More recent academic efforts have utilized Toxoplasma gondii, a closely related coccidian parasite, as an in vitro model to gain deeper insights. These studies revealed that this compound exhibits potent anti-Toxoplasma activity in vitro, significantly inhibiting the viability, invasion, and proliferation of tachyzoites, the rapidly multiplying stage of the parasite. Morphological analyses, including electron microscopy, demonstrated that this compound treatment leads to considerable damage to the parasite's membrane structure, as well as asynchronous development of daughter cells and deficiencies in the inner and outer membranes of the parasite medchemexpress.comnih.gov.
Further, comparative transcriptomic analysis has provided insights into the cellular pathways affected by this compound. Research indicates that treatment with this compound results in the upregulation of genes associated with cell apoptosis and nitric-oxide synthase. Concurrently, many Sag-related sequence (srs) genes, which are linked to parasite invasion and proliferation, were observed to be downregulated. These findings suggest that this compound's antiparasitic effects may involve inducing parasite cell death and impairing its ability to invade and multiply within host cells nih.gov. Another proposed mechanism involves the interruption of host cell invasion by sporozoites nih.gov.
The half-maximal effective concentration (EC50) of this compound against T. gondii tachyzoites has been determined in research settings, as presented in the following table:
| Compound | EC50 (µg/mL) against T. gondii Tachyzoites |
| This compound | 3.625 nih.gov |
Formulation and Enhanced Efficacy Studies: Research paradigms have also shifted towards improving this compound's effectiveness and mitigating potential concerns. One notable area of inquiry involves the development of novel formulations. Studies have explored intercalating this compound into Montmorillonite (B579905) (MMT) to create hybrid compounds (this compound/MMT). These compounds aim to enhance the anticoccidial effect and potentially reduce residual presence. Research involving Eimeria tenella infection experiments in chickens demonstrated that this compound/MMT compounds showed significantly higher anticoccidial activity compared to this compound alone researchgate.net. This enhanced activity was reflected in improved parameters such as body weight gains and reduced oocyst excretion and lesion scores. The anticoccidial index for this compound/MMT was notably higher than for this compound, indicating a more effective control of coccidiosis researchgate.net.
The following table summarizes comparative data on the anticoccidial index:
| Compound | Anticoccidial Index |
| This compound | 88.84 researchgate.net |
| This compound/MMT (Hybrid) | 165.21 researchgate.net |
Development of Analytical Methods: The academic landscape for this compound has also seen an evolution in analytical chemistry research, focusing on the development of highly sensitive and specific methods for its detection in various matrices. The need for precise monitoring, even in research settings, has driven the creation of advanced techniques. For instance, researchers have developed immunochromatographic assays (ICA) utilizing monoclonal antibodies specifically designed to detect this compound residues rsc.orgresearchgate.net. These ICA methods have demonstrated high sensitivity, with reported limits of detection as low as 9.01 ng/mL, and exhibit good specificity for this compound rsc.org. The reliability and efficiency of these methods have been compared favorably to other sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and indirect competitive enzyme-linked immunosorbent assays (IC-ELISA), highlighting the progress in this compound detection methodologies within academic research rsc.orgresearchgate.net.
Resistance Mechanisms and Management Research: The widespread and continuous prophylactic use of anticoccidial drugs, including synthetic compounds like this compound, has invariably led to the development of drug resistance in parasite populations mdpi.comnih.gov. This challenge has spurred academic research into understanding the mechanisms of resistance and developing strategies to mitigate its impact. Research paradigms have shifted to explore drug rotation programs and "shuttle" programs, where different anticoccidial compounds are alternated or used sequentially in poultry flocks to disrupt resistance development and maintain drug efficacy over time mdpi.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3,5-dinitrobenzamide | |
|---|---|---|
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InChI |
InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |
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InChI Key |
ZEFNOZRLAWVAQF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
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DSSTOX Substance ID |
DTXSID6042521 | |
| Record name | Zoalene | |
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Molecular Weight |
225.16 g/mol | |
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Physical Description |
Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid. | |
| Record name | DINITOLMIDE | |
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| Record name | 3,5-Dinitro-o-toluamide | |
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Solubility |
Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight | |
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| Record name | 3,5-DINITRO-O-TOLUAMIDE | |
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Vapor Pressure |
0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol | |
CAS No. |
148-01-6 | |
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Melting Point |
351 °F (NIOSH, 2023), 181 °C, 351 °F | |
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Mechanistic Investigations of Dinitolmide S Biological Activity
Elucidation of Molecular and Cellular Mechanisms in Target Organisms
Dinitolmide exerts its biological activity through specific molecular and cellular mechanisms that disrupt the normal functioning of target parasites.
Disruption of Essential Cellular Processes by this compound
This compound's mode of action involves the disruption of essential cellular and metabolic processes within target organisms, leading to their inhibition or death cymitquimica.com. The compound is reported to interfere with energy metabolism, which subsequently inhibits the growth and replication of parasites cphi-online.comwlsunshine.compoultryaffairs.com. Studies using Toxoplasma gondii have shown that this compound treatment significantly upregulates genes associated with cell apoptosis and nitric-oxide synthase, contributing to parasite cell death nih.gov. Concurrently, the treatment leads to a downregulation of Sag-related sequence (srs) genes, which are closely linked to a reduction in the parasite's invasion and proliferation capacity nih.gov.
Studies on Membrane Integrity Corruption
Investigations into this compound's effects have revealed its capacity to compromise the structural integrity of parasite membranes. Electron microscopy studies on Toxoplasma gondii exposed to this compound demonstrated damage to the parasite's membrane structure nih.gov. Specifically, this compound at concentrations such as 10 µg/mL for 15 hours was found to corrupt the integrity of the T. gondii membrane, although it showed no significant impact on the mitochondria structure medchemexpress.com. Morphological abnormalities observed after this compound exposure included asynchronous development of daughter cells and a deficiency in the parasite's inner and outer membranes nih.gov.
Impact on Pathogen Life Cycles (e.g., Eimeria species)
This compound is widely recognized for its efficacy against Eimeria species, which are responsible for coccidiosis cphi-online.comwlsunshine.com. The compound specifically targets the early stages of the Eimeria life cycle, particularly the first-generation schizonts, thereby inhibiting parasitic growth and replication cphi-online.comwlsunshine.com. It exhibits efficacy against various Eimeria species, including E. tenella, E. necatrix, E. brunetti, and E. maxima, though its effect on E. acervulina has been noted as comparatively poorer poultryaffairs.comhaichengphar.comwlsunshine.com. The peak activity of this compound against coccidiosis typically occurs around the third day post-infection haichengphar.comwlsunshine.com. Continuous administration of this compound for six days results in an inhibitory effect on coccidia, while longer-term application can lead to a definitive killing effect haichengphar.comwlsunshine.com. In T. gondii, this compound has shown potent in vitro anti-Toxoplasma activity, with a half-maximal effective concentration (EC50) of 3.625 µg/ml nih.gov.
Table 1: Effects of this compound on Toxoplasma gondii In Vitro
| Parameter | Effect of this compound (EC50) | Reference |
| Toxoplasma gondii tachyzoites | 3.625 µg/ml | nih.gov |
| Viability | Significantly inhibited | nih.gov |
| Invasion | Significantly inhibited | nih.gov |
| Proliferation | Significantly inhibited | nih.gov |
| Membrane Structure | Damaged | nih.gov |
| Mitochondria Structure | No significant impact | medchemexpress.com |
Inhibition of Asexual Stage Development
A key aspect of this compound's anticoccidial action is its specific targeting and inhibition of the asexual stages of the Eimeria life cycle poultrymed.comnih.govtandfonline.com. The drug prevents the development of sporozoites and trophozoites of Eimeria species provet.in. It arrests the asexual developmental stages, including the first-generation schizonts researchgate.netnih.govnih.gov. This interruption of the parasite's life cycle prevents the formation of mature schizonts scispace.com. As a result, abnormal schizonts are produced that are unable to divide into schizoites and are subsequently eliminated by the host's immune response researchgate.net.
Host-Pathogen-Compound Interaction Research
Effects of this compound on Host Immunity Development
Research indicates that this compound generally does not negatively impact the development of host immunity to coccidiosis nih.govhaichengphar.comwlsunshine.comtandfonline.comnih.govresearchgate.nettandfonline.com. In field experiments, chickens exposed to naturally occurring coccidial populations and treated with this compound for 14 weeks did not experience an adverse effect on the development of immunity to these indigenous populations tandfonline.comnih.gov. Although some other anticoccidial drugs can suppress immunity development, this compound has been reported to allow immunity to various Eimeria species to develop tandfonline.com. It is noted that large numbers of oocysts were present in the litter of this compound-treated birds in some studies, with oocyst numbers peaking at 3 weeks and remaining high until 10 weeks of age tandfonline.comnih.govtandfonline.com. This presence of oocysts might contribute to a controlled exposure, allowing the host to build a degree of natural immunity, aligning with the concept that an ideal anticoccidial drug should permit a small leakage of the protozoon to facilitate host immunity development cyberleninka.ru.
Investigating Specificity and Selective Activity Profiles
This compound is recognized as a broad-spectrum anticoccidial drug, exhibiting activity against multiple Eimeria species wikipedia.orgselleckchem.com. It has been shown to be effective against Eimeria tenella, Eimeria necatrix, Eimeria acervulina, and Eimeria brunetti wlsunshine.comcphi-online.commedchemexpress.comcambridge.org. The coccidiostatic efficacy of this compound is particularly pronounced against the asexual stages of Eimeria, where it arrests parasite development nih.gov.
Research into the specificity of this compound has involved various analytical and biological assays. For instance, in the development of a monoclonal antibody against this compound for residue detection in chicken tissues, cross-reactivity tests demonstrated that the antibody possessed high specificity for this compound, with results comparable to those obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) researchgate.net.
Studies comparing this compound's effects on different Eimeria species have highlighted varying sensitivities. For example, in experiments involving Eimeria maxima, Eimeria brunetti, and Eimeria acervulina, this compound at normal concentrations effectively reduced oocyst numbers of E. maxima and E. acervulina, with further reductions in sporulation observed at increased drug levels cambridge.org. In contrast, E. brunetti required considerably higher drug concentrations to achieve similar inhibitory effects on oocyst numbers and sporulation cambridge.org. These findings suggest a degree of selective activity among different Eimeria species.
Furthermore, investigations into the effects of this compound on Toxoplasma gondii glutathione (B108866) S-transferase 2 (TgGST2) have provided insights into its selective interactions at a cellular level. While this compound (at 5 µM) and diclazuril (B1670474) (at 3 µM) both induced aberrant division in parasites, the localization of TgGST2 remained unaffected nih.gov. This observation suggests that TgGST2 exhibits selectivity in its response or processing of various drugs, implying that this compound's influence on TgGST2 localization is not a universal characteristic among all parasite-inhibiting compounds nih.gov.
Table 2: Comparative Efficacy of this compound Against Selected Eimeria Species (Based on Oocyst Production and Sporulation)
| Eimeria Species | Effect on Oocyst Numbers (Normal Concentration) | Effect on Sporulation (Increased Concentration) | Reference |
| E. maxima | Reduced | Further reduced | cambridge.org |
| E. acervulina | Reduced | Further reduced | cambridge.org |
| E. brunetti | Required much higher drug levels for effects | Required much higher drug levels for effects | cambridge.org |
Advanced Analytical Methodologies for Dinitolmide Research and Detection
Spectroscopic and Spectrometric Techniques in Dinitolmide Analysis
Spectroscopic and spectrometric methods are cornerstones in the analysis of chemical compounds, relying on the interaction of matter with electromagnetic radiation. For this compound, these techniques range from classical spectrophotometry to highly sensitive mass spectrometry and advanced vibrational spectroscopy.
Spectrophotometry has been a historically significant method for the determination of this compound. This technique involves the measurement of the absorption of light by a colored solution. For this compound analysis in feedstuffs and pre-mixes, a common approach involves extracting the compound with an acetone-water mixture. rsc.orgresearchgate.net Following extraction, the sample undergoes purification steps, which may include liquid-liquid extraction and chromatography on an alumina (B75360) column. rsc.orgresearchgate.net A colored complex is then formed by reacting the purified this compound with sodium hydroxide, and the absorbance of this complex is measured spectrophotometrically to determine the concentration. rsc.orgresearchgate.net This colorimetric method has been established as an official procedure for analyzing zoalene (this compound) in feeds and animal tissues. nih.govnih.gov
While literature reviews mention the existence of fluorometric methods for this compound analysis, detailed procedural research is less common compared to spectrophotometric and mass spectrometric techniques. researchgate.net
Mass spectrometry (MS) has become the preferred technique for trace-level detection of veterinary drug residues due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides robust and reliable quantification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for analyzing this compound, particularly in complex matrices like eggs and chicken tissues. nih.govresearchgate.net This method typically involves an extraction step, such as accelerated solvent extraction (ASE) with acetonitrile (B52724), followed by a cleanup procedure using a solid-phase extraction (SPE) column. nih.govresearchgate.netresearchgate.net The purified extract is then analyzed by GC-MS/MS, which offers excellent separation and a high degree of sensitivity, making it superior to single MS methods for food safety applications. researchgate.net Research has demonstrated the successful application of GC-MS/MS for the simultaneous detection of this compound and its primary metabolite, 3-amino-2-methyl-5-nitrobenzamide (B1265467) (3-ANOT). nih.govresearchgate.net
| Matrix | Analyte(s) | LOD (μg/kg) | LOQ (μg/kg) | Average Recovery (%) | Reference |
|---|---|---|---|---|---|
| Eggs (white, yolk, whole) | This compound & 3-ANOT | 0.8–2.8 | 3.0–10.0 | 82.74–87.49 | nih.govresearchgate.net |
| Chicken Tissues | This compound & 3-ANOT | 0.8–2.5 | 2.7–8.0 | 81.96–94.31 | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely employed for the multi-residue analysis of anticoccidial drugs, including this compound, in various animal-derived food products. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. sciex.comsciex.com LC-MS/MS methods have been developed for the simultaneous determination of numerous coccidiostats in poultry, livestock, and aquatic tissues. nih.govresearchgate.net Sample preparation often involves a simple extraction with a solvent mixture, followed by centrifugation, dilution, and filtration before injection into the LC-MS/MS system. nih.gov The sensitivity of modern LC-MS/MS systems allows for the quantification of this compound at low µg/kg levels, comfortably meeting regulatory limits. sciex.comsciex.comresearchgate.net
| Analytes | Matrix | Ionization Mode for this compound | Key Findings | Reference |
|---|---|---|---|---|
| 17 Coccidiostats (incl. This compound) & Ractopamine | Poultry muscle & liver; Bovine muscle, liver & kidney | Not specified | Sensitive multi-residue method developed and validated. | nih.gov |
| 20 Coccidiostats (incl. Zoalene/Dinitolmide) | Poultry, livestock, aquatic tissues | Negative ESI [M-H]- | Method validated with LODs and LOQs estimated at S/N ratios of 3 and 10. | nih.gov |
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging vibrational spectroscopy technique that offers ultra-high sensitivity, enabling the detection of molecules at very low concentrations. nih.govmdpi.comnih.gov The technique works by enhancing the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, such as silver or gold nanoparticles. mdpi.commdpi.com
SERS has been successfully applied to the detection of this compound in animal products. researchgate.net One study detailed the development of a sensitive SERS method using silver nanoparticles (AgNPs) for the analysis of this compound in duck and chicken samples. researchgate.net The method demonstrated high recovery rates and low relative standard deviation, indicating good accuracy and precision. The limits of detection achieved were highly competitive, showcasing the potential of SERS as a rapid and effective tool for screening this compound residues. researchgate.net
| Matrix | SERS Substrate | Recovery (%) | RSD (%) | LOD (nmol L⁻¹) | Reference |
|---|---|---|---|---|---|
| Duck & Chicken Samples | Silver Nanoparticles (AgNPs) | 95.67–105.39 | 1.45 | 0.915 | researchgate.net |
Chromatographic Separation Sciences for this compound
Chromatography is a fundamental separation technique in analytical chemistry. For this compound analysis, various forms of liquid chromatography are employed to isolate the compound from complex sample matrices prior to detection.
High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of this compound in animal feed. nih.govmdpi.com Methods typically use a reverse-phase column (e.g., C18) and an ultraviolet (UV) detector. nih.govcu.edu.eg Sample preparation involves an extraction technique similar to that used for colorimetric methods, often followed by a cleanup step with activated alumina. nih.gov HPLC offers a rapid and reliable means of separation and quantification, and its results have been shown to correlate well with older colorimetric determinations. nih.gov The technique is suitable for quantifying this compound at the mg/kg levels typically found in medicated feeds. mdpi.com
| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| BDS Hypersil C18 | 5 mM sodium acetate (B1210297) buffer (pH 5.5) : acetonitrile (40:60, v/v) | 1 mL/min | 210 nm | 1–15 | cu.edu.eg |
| Not specified | Not specified | Not specified | 270 nm (selected for multiple coccidiostats) | Not specified | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) represent significant advancements over conventional HPLC. These techniques utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. researchgate.netmdpi.com
In the context of this compound analysis, UHPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for multi-residue analysis of coccidiostats. nih.gov The use of specialized columns, such as the Poroshell 120SB-C18, enables good retention of a wide range of compounds, including this compound, and ensures complete separation from other analytes in a single, rapid run. nih.gov This efficiency makes UPLC/UHPLC systems highly suitable for high-throughput screening in regulatory laboratories.
Electrophoretic and Voltammetric Characterizations
Advanced analytical techniques are crucial for the precise detection and quantification of this compound residues. Electrophoretic and voltammetric methods offer high sensitivity and specificity, making them valuable tools in research and regulatory monitoring.
Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEKC) Studies
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules within a narrow capillary tube. youtube.com In its most common form, Capillary Zone Electrophoresis (CZE), ionic species are separated based on their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution. analyticaltoxicology.com Cations, being positively charged, move towards the negatively charged cathode, while anions migrate towards the positively charged anode. youtube.com Neutral species are not separated by the electric field alone but are carried along by the EOF. analyticaltoxicology.com This technique offers advantages such as high resolution, speed, and sensitivity, requiring only nanogram quantities of a sample for analysis. nih.gov
A variation of CE, Microemulsion Electrokinetic Chromatography (MEEKC), is particularly well-suited for separating both neutral and charged analytes. nih.govspringernature.com MEEKC employs a microemulsion as the carrier electrolyte, which consists of oil droplets dispersed in an aqueous buffer, stabilized by a surfactant. springernature.comnih.gov Analytes partition between the aqueous phase and the oil droplets, which act as a pseudostationary phase, allowing for the separation of a wide range of compounds. nih.govspringernature.com The separation selectivity in MEEKC can be fine-tuned by adding organic solvents or altering the surfactant, making it a versatile method for complex mixtures. nih.gov While specific studies applying CE and MEKC to this compound were not detailed in the provided search results, the principles of these techniques suggest their suitability for its analysis, given this compound's chemical structure and properties. nih.gov
Electrochemical Sensing with Modified Electrodes
Electrochemical sensors offer a rapid and sensitive approach for this compound detection. One such method involves a chemically modified carbon paste electrode enhanced with manganese(III) oxide/multi-walled carbon nanotubes-nanoparticles (Mn₂O₃/MCNTs-NPs). nih.govcu.edu.eg This modified electrode is used in conjunction with square wave voltammetry (SWV) to measure the concentration of this compound. nih.govresearchgate.net The modification of the electrode surface increases its electrocatalytic activity and surface area, which enhances the electron transfer between the analyte and the electrode, leading to improved sensitivity and selectivity. mdpi.com
Research has demonstrated the effectiveness of this Mn₂O₃/MCNTs-NPs modified electrode for quantifying this compound in various samples, including bulk powder, eggs, and chicken muscle. nih.govcu.edu.eg The electrochemical behavior of this compound was studied using a phosphate (B84403) buffer at pH 4.0 with a scan rate of 100 mVs⁻¹. nih.govresearchgate.net The method proved to be specific and was successfully validated for determining this compound even in the presence of its acidic degradation products and other interfering drugs. cu.edu.eg
| Parameter | Value | Reference |
|---|---|---|
| Method | Square Wave Voltammetry (SWV) | nih.gov |
| Electrode | Mn₂O₃/MCNTs-NPs modified carbon paste electrode | nih.govcu.edu.eg |
| Linearity Range | 2-12 µM | nih.gov |
| Limit of Detection (LOD) | 0.594 µM | nih.gov |
| Limit of Quantification (LOQ) | 1.8 µM | nih.gov |
| Average Recovery | 100.89 ± 0.795% | nih.gov |
Immunoassay Development and Applications for this compound
Immunoassays provide highly specific and sensitive platforms for the detection of this compound, relying on the principle of antibody-antigen binding.
Enzyme-Linked Immunosorbent Assay (ELISA) Research
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique widely used for detecting and quantifying substances like proteins, peptides, and small molecules such as this compound. surmodics.com A competitive ELISA format is commonly employed for this compound detection in samples like chicken tissue. creative-diagnostics.com In this format, free this compound in the sample competes with a this compound-conjugate coated on the microplate for binding to a limited amount of anti-dinitolmide antibody. nih.gov The amount of antibody bound to the plate is then detected using a secondary enzyme-conjugated antibody and a substrate that produces a measurable signal. surmodics.com The signal intensity is inversely proportional to the concentration of this compound in the sample.
Commercial ELISA kits are available for the quantitative determination of this compound residues. creative-diagnostics.com These kits offer a sensitive and efficient method for food safety monitoring. creative-diagnostics.com Research has focused on producing sensitive monoclonal antibodies to improve the detection limits of these assays. rsc.org The performance of these ELISA kits is characterized by their sensitivity, detection range, recovery rates, and specificity, as detailed in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Assay Type | Competitive ELISA | creative-diagnostics.com |
| Sample Type | Chicken | creative-diagnostics.com |
| Sensitivity | 9.007 ng/mL | creative-diagnostics.com |
| Detection Range | 3.163–25.651 ng/mL | creative-diagnostics.com |
| Recovery | 94–114% | creative-diagnostics.com |
| Cross-Reactivity (this compound) | 100% | creative-diagnostics.com |
| Cross-Reactivity (Nicarbazin) | 0.02% | creative-diagnostics.com |
| Cross-Reactivity (Diclazuril, Toltrazuril, Monensin, Salinomycin) | <0.02% | creative-diagnostics.com |
Lateral Flow Immunochromatographic Assay (ICA) Development and Validation
The Lateral Flow Immunochromatographic Assay (ICA), also known as a strip test, is a rapid, portable, and user-friendly method for the on-site detection of analytes. nih.govfrontiersin.org For this compound detection, a competitive ICA format is typically developed. nih.gov In this assay, a monoclonal antibody against this compound is conjugated to gold nanoparticles (AuNPs), which serve as the detection reagent. nih.govnih.gov When a sample extract containing this compound is applied to the strip, it mixes with the AuNP-antibody conjugate. rsc.org This mixture then migrates along a nitrocellulose membrane via capillary action. rsc.org The membrane contains a "test line" where a this compound-protein conjugate is immobilized. nih.gov
If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the test line. frontiersin.org Consequently, a weaker or absent test line indicates a positive result. A control line, which captures the AuNP-antibody conjugate regardless of the presence of this compound, is also included to ensure the test is working correctly. fda.gov Research has led to the development of ICAs for this compound in chicken tissue with high sensitivity, allowing for visual detection by the naked eye. rsc.orgnih.gov The performance of these assays is often comparable to more complex laboratory methods like liquid chromatography and ELISA. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Assay Format | Competitive Immunochromatographic Assay | nih.gov |
| Detection Reagent | Gold Nanoparticle (AuNP) labeled monoclonal antibody | nih.gov |
| Sample Matrix | Chicken Tissue | nih.gov |
| Visible Limit of Detection (vLOD) | 2.5 µg/kg | rsc.orgnih.gov |
| Calculated Limit of Detection (cLOD) | 1.45 µg/kg | rsc.org |
| Cut-off Value (naked eye) | 25 µg/kg | rsc.orgnih.gov |
| Assay Time | < 15 minutes | rsc.org |
Research on Dinitolmide Resistance Mechanisms and Dynamics
Biochemical and Genetic Determinants of Resistance
The development of resistance to anticoccidial drugs like dinitolmide is a significant concern in poultry production. The genetic foundation for this resistance is believed to arise from mutation and the subsequent selection of resistant parasite phenotypes. tandfonline.com While the precise biochemical and genetic mechanisms of this compound resistance are not fully elucidated, general principles of drug resistance in protozoan parasites like Eimeria offer potential explanations.
Several known mechanisms by which microorganisms acquire drug resistance could be applicable. tandfonline.comnih.gov These include:
Modification of the target site: The drug's target protein or enzyme within the parasite may undergo a structural change due to a genetic mutation, reducing or eliminating the drug's ability to bind and exert its effect. nih.govmdpi.com
Altered drug permeability: The parasite's cell membrane could change in a way that prevents the drug from entering the cell or actively pumps it out, thereby preventing it from reaching its target. tandfonline.com
Use of an alternative biochemical pathway: The parasite might develop or upregulate a different metabolic pathway to bypass the one inhibited by the drug. tandfonline.comnih.gov
Detoxification or inactivation of the drug: The parasite could produce enzymes that chemically modify or degrade the this compound molecule, rendering it harmless. nih.gov
The genetic basis for these changes typically involves spontaneous, random mutations in the parasite's DNA. nih.gov For some anticoccidial drugs, the frequency of resistant mutants in a wild-type population has been estimated, highlighting the constant potential for resistance to emerge under selective pressure. tandfonline.com While the specific genes and mutations responsible for this compound resistance are a continuing area of research, the primary driver is understood to be genetic alteration selected for by the widespread use of the drug. tandfonline.comnih.gov
In Vitro and In Vivo Models for Resistance Development Studies
To understand how resistance to this compound develops and to screen for new, effective compounds, researchers rely on both in vitro (in a lab setting, outside a living organism) and in vivo (within a living organism) models. biobide.comyoutube.com These models are crucial in the preclinical stages of drug discovery and for studying the dynamics of resistance. biobide.comdndi.org
In vivo studies are essential for observing the effects of a drug on a whole, complex organism. biobide.com A common in vivo model involves experimentally inducing resistance in target parasites within their host animals. For example, resistance to this compound has been developed in Eimeria acervulina by repeatedly exposing the parasite to the drug in chickens. nih.gov This allows researchers to study the process of resistance development under controlled conditions.
In vitro models, such as cell cultures, offer a less expensive and higher-throughput method for initial testing. biobide.comyoutube.com These systems allow scientists to expose target cells or parasites to a drug and observe the effects directly, which is particularly useful for identifying potential mechanisms of action or toxicity. biobide.comnih.gov While in vitro models cannot fully replicate the complex interactions within a living host, they are invaluable for large-scale screening and initial mechanistic studies. biobide.comnih.gov
Toxoplasma gondii, another apicomplexan parasite closely related to Eimeria, is frequently used as a surrogate model in research. nih.govresearchgate.net Its accessibility for laboratory cultivation and genetic manipulation makes it a valuable tool for investigating the mode of action and resistance mechanisms of anticoccidial drugs. researchgate.netresearchgate.net
Recent in vitro studies have demonstrated that this compound has potent activity against T. gondii. Research showed that this compound treatment significantly inhibited the viability, invasion, and proliferation of T. gondii tachyzoites. nih.gov Further investigation using electron microscopy revealed that the drug appears to damage the parasite's membrane structure. nih.gov
By using T. gondii as a model, researchers can gain insights that are likely applicable to Eimeria. For instance, transcriptomic analysis of this compound-treated T. gondii found that genes related to apoptosis (programmed cell death) were up-regulated, suggesting a potential mechanism for how the drug kills the parasite. nih.gov Conversely, many genes related to the parasite's surface antigens, which are crucial for invasion and proliferation, were down-regulated. nih.gov This model provides a platform to explore the biochemical pathways affected by this compound and to identify potential genetic markers for resistance. frontiersin.orgnih.gov
The effectiveness of an anticoccidial drug is ultimately determined by its performance against parasites in the field. Studies analyzing the sensitivity of Eimeria isolates collected from commercial poultry farms are therefore critical for monitoring the emergence and spread of resistance.
A study examining thirty UK field isolates of Eimeria tenella found widespread resistance to this compound. Most of the isolates tested were found to be either partially or fully resistant to the compound. nih.gov This indicates significant and established resistance in the field, likely due to its long history of use.
The table below summarizes the sensitivity profile of the 30 Eimeria tenella field isolates to this compound and other anticoccidial drugs from the study. nih.gov
| Anticoccidial Drug | Number of Sensitive Isolates (out of 30) | Number of Resistant/Partly Resistant Isolates (out of 30) |
| This compound | <9 | >21 |
| Amprolium | <9 | >21 |
| Nicarbazin | 21 | 9 |
| Clopidol | 25 | 5 |
| Methyl benzoquate | 28 | 2 |
| Robenidine | 30 | 0 |
This high prevalence of resistance in field populations underscores the need for strategies to manage and mitigate its further development. nih.govnih.gov
Research into Strategies for Mitigating Resistance Evolution
Given the widespread nature of this compound resistance, research efforts are focused on strategies to preserve the efficacy of existing anticoccidial drugs and slow the evolution of resistance. tandfonline.comnih.gov The field of Evolutionary Medicine aims to use evolutionary principles to design more sustainable treatment concepts. nih.gov
Several strategies are being explored:
Drug Combinations and Synergism: Using multiple drugs simultaneously can be more effective than using a single drug, as the parasite is less likely to develop resistance to both at the same time. mdpi.comnih.gov Another approach involves using "adjuvants"—compounds that may not have antimicrobial activity themselves but can inhibit the parasite's resistance mechanisms. mdpi.com
Targeting Evolution: A novel strategy involves developing "anti-evolution" drugs that target the pathogen's ability to mutate and develop resistance in the first place. nih.gov By inhibiting the molecular mechanisms that drive genetic diversification, such as stress responses that increase mutation rates, it may be possible to slow the emergence of drug-resistant strains. nih.gov
Collateral Sensitivity: This phenomenon occurs when a mutation that confers resistance to one drug simultaneously increases the parasite's sensitivity to another drug. nih.gov By carefully sequencing or alternating drugs that exhibit this trade-off, it may be possible to select against resistant populations and prolong the effectiveness of the drugs. nih.gov
Anti-Virulence Compounds: Rather than killing the pathogen directly, these compounds inhibit its virulence factors, preventing it from causing disease without creating strong selective pressure for resistance. mdpi.com
While these strategies are primarily explored in the context of bacterial antibiotic resistance, the underlying evolutionary principles are applicable to parasitic diseases as well. mdpi.comnih.gov Implementing these approaches requires a deeper understanding of the specific resistance mechanisms of drugs like this compound and continuous monitoring of resistance patterns in the field. tandfonline.comnih.gov
Toxicological Research of Dinitolmide and Its Metabolites
Mechanistic Toxicology Studies on Dinitolmide
Mechanistic toxicology aims to elucidate how chemical agents cause adverse effects at the cellular and molecular levels. For this compound (3,5-dinitro-o-toluamide), a nitroaromatic compound used as a coccidiostat in poultry, research has focused on understanding its specific impacts on biological systems, which are often characteristic of the broader class of nitroaromatic compounds.
A significant finding in the toxicological research of this compound is its specific neurotoxic effect on certain avian species, leading to the degeneration of Purkinje cells in the cerebellum. researchgate.netnih.gov Purkinje cells are a class of GABAergic neurons that play a crucial role in motor coordination, learning, and memory. nih.govnih.govfrontiersin.orgfrontiersin.org Their degeneration can lead to severe neurological disturbances.
Case studies and controlled experiments have documented that pigeons exposed to this compound in their feed developed severe neurological signs, including fine tremors, a rolling gait, and general incoordination. researchgate.netnih.gov Post-mortem examinations of affected birds revealed significant necrosis and a near-complete absence of Purkinje cells in the cerebellar cortex. researchgate.net In one study, pigeons fed a diet containing 185 to 226 parts per million (ppm) of this compound exhibited these distinct neurological symptoms and lesions. nih.gov A follow-up controlled experiment where pigeons were given a feed with 234 ppm of this compound reproduced the identical condition within 3 to 4 weeks, confirming the compound's causative role in Purkinje cell necrosis. researchgate.netnih.gov The degeneration was characterized by eosinophilia of the Purkinje cells, a hallmark of necrotic cell death. researchgate.net
The toxicological profile of this compound is assessed through both in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies, which are common for the class of nitroaromatic compounds. mdpi.com
In vivo assessments typically involve animal models to determine metrics like the median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population. These studies help to understand the compound's acute toxicity and observe its systemic effects on various organs. murigenics.com
In vitro methods utilize cell cultures to investigate specific cellular mechanisms of toxicity, such as cytotoxicity, genotoxicity, and mitochondrial dysfunction, without using whole animal models. nih.govdtic.milnuvisan.com For instance, research on dinitramine, another dinitroaniline compound, used bovine mammary epithelial cells to evaluate cellular responses, including apoptosis, mitochondrial issues, and calcium dysregulation. nih.gov Such studies can provide insights into the molecular pathways affected by the toxicant. Common in vitro assays include the Ames test for mutagenicity and various cell viability assays to measure cytotoxicity. dtic.milnuvisan.com
Toxicological studies have revealed significant variations in susceptibility to this compound among different species. researchgate.netnih.gov While this compound is used as an effective anticoccidial agent in poultry such as chickens, it has been shown to be highly toxic to pigeons. nih.govwikipedia.org
Research has demonstrated that chickens (cockerels and laying hens) appear unaffected when administered feed containing this compound at concentrations that cause severe neurotoxicity in pigeons. nih.gov In comparative studies, cross-bred cockerels and laying hens showed no clinical signs or lesions when given feed with this compound levels ranging from 185 to 234 ppm, the same concentrations that induced Purkinje cell necrosis in utility pigeons. nih.gov This stark difference in response highlights a critical aspect of toxicological research: the necessity of selecting appropriate animal models and the danger of extrapolating safety data across species, even closely related ones. researchgate.netresearchgate.net The underlying metabolic or physiological reasons for this species-specific susceptibility are a key area of mechanistic toxicological investigation. nih.gov
Environmental Fate and Ecotoxicological Research Considerations
The persistence of a chemical in the environment, often measured by its half-life in soil or water, determines the duration of its potential impact. fao.orgnih.gov While specific degradation half-life data for this compound is not extensively detailed in the reviewed literature, its status as a nitroaromatic compound suggests that its persistence can be influenced by factors such as microbial action, soil type, and moisture levels. juniperpublishers.com
This compound is administered to poultry in feed, and its residues can be excreted and accumulate in poultry litter. wikipedia.orgresearchgate.net This litter is often used as an agricultural fertilizer, creating a pathway for the compound and its metabolites to enter the soil and potentially aquatic environments. researchgate.netnih.gov Studies on other veterinary drugs have shown that residues can be detected in poultry litter, and their persistence in soil after application is a significant environmental consideration. researchgate.netmdpi.com While a study of chicken meat in Brazil found this compound residues to be below the limit of quantification, the potential for accumulation in litter remains a key aspect of its environmental residue dynamics. mdpi.comresearchgate.net The biodegradation of related dinitrotoluene compounds has been observed to be facilitated by microorganisms present in poultry litter, suggesting a potential degradation pathway. nih.gov
Ecotoxicological assessments evaluate the effects of substances on ecosystems. bluefrogscientific.com For this compound, this involves studying its toxicity to various aquatic and terrestrial organisms. diva-portal.orgmdpi.com
Aquatic toxicity is a primary concern for environmental contaminants. csuohio.edu Standard tests use indicator species to determine the concentration at which a substance has an effect. Data for this compound indicates toxicity to aquatic invertebrates. nih.gov
The EC50 (median effective concentration) for the immobilization of the water flea Daphnia magna over 48 hours was found to be 155 mg/L. nih.gov This data point is a critical component of a broader environmental risk assessment, which considers potential exposure concentrations in aquatic environments relative to the concentrations known to cause harm. bluefrogscientific.com While this compound is very slightly soluble in water, its entry into aquatic systems via runoff from agricultural lands where poultry litter has been applied is a plausible exposure route. nih.govnoaa.gov
Interactions of Dinitolmide with Biomolecules and Other Compounds
Protein Binding Studies and Molecular Docking (e.g., Bovine Serum Albumin Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and development for predicting the binding mode and affinity of a ligand to a protein. However, specific molecular docking studies for dinitolmide with bovine serum albumin have not been reported in the available scientific literature.
While direct studies on this compound are scarce, research on structurally related dinitro-compounds can offer some context, although it is important to note that these are not studies on this compound itself. For instance, studies on the interaction of dinitroorthocresol with human blood serum albumin have identified the presence of both high-affinity and low-affinity binding sites on the albumin molecule, with the binding process inducing conformational changes in the protein. nih.gov Another study investigated the interaction of dinitrophenyl groups with bovine serum albumin, revealing that the accessibility of these groups to antibodies was dependent on their location within the protein structure. nih.gov These studies on related compounds underscore the potential for this compound to interact with serum albumins, a hypothesis that awaits experimental and computational verification for this compound itself.
Research on Synergistic and Antagonistic Effects in Combination Studies
The combination of therapeutic agents can result in synergistic effects, where the combined effect is greater than the sum of their individual effects, or antagonistic effects, where the combined effect is less. In the context of anticoccidial drugs, combination therapy is a strategy to enhance efficacy, broaden the spectrum of activity, and combat the development of drug resistance.
While comprehensive studies detailing synergistic or antagonistic interactions of this compound with other anticoccidial drugs are limited, some research points towards its potential for enhanced efficacy in specific formulations. One study investigated the effect of this compound intercalated into Montmorillonite (B579905) (MMT), a type of clay mineral. The findings indicated that the this compound/MMT compound exhibited a significantly higher anti-coccidian oocyst activity compared to this compound alone. nih.gov This suggests a synergistic or potentiating effect, where the MMT carrier enhances the efficacy of this compound.
The table below summarizes the findings from the study on this compound and its combination with Montmorillonite.
| Parameter | This compound Group | This compound/MMT Group | Significance |
|---|---|---|---|
| Anti-coccidia Index | 88.84 | 165.21 | p < 0.05 |
The results from this study, particularly the higher anti-coccidia index for the this compound/MMT group, strongly suggest a synergistic interaction. nih.gov The intercalation of this compound into the clay mineral likely improves its delivery, stability, or bioavailability, leading to a more potent anticoccidial effect. However, it is important to distinguish this from drug-drug interactions, and further research is needed to explore the synergistic and antagonistic potential of this compound in combination with other anticoccidial drugs.
Future Research Trajectories and Challenges for Dinitolmide
Integration with One Health Initiatives in Toxicology Research
The One Health concept, which recognizes the intricate connections between human, animal, and environmental health, provides a critical framework for future dinitolmide research. nih.govresearchgate.net This approach moves beyond viewing this compound solely as a veterinary drug to considering its entire lifecycle and its potential impacts across different domains. epa.gov A key focus of One Health-oriented research is the assessment of chemical contaminants in the shared environment and food sources. nih.govsemanticscholar.org
Toxicological studies within a One Health paradigm will need to address the interconnectedness of this compound's use in poultry and its potential consequences for the wider ecosystem and human populations. mdpi.com This involves investigating the presence of this compound and its metabolites, such as 3-amino-2-methyl-5-nitrobenzamide (B1265467) (3-ANOT), in poultry products, as well as their persistence and effects in soil and water systems resulting from the use of poultry litter as fertilizer. researchgate.netnih.gov Such an integrated approach facilitates a more comprehensive risk assessment, informing policies that protect the well-being of all interconnected systems. epa.gov
| One Health Domain | Key Research Questions for this compound | Potential Impact |
| Animal Health | What are the long-term impacts of this compound on poultry gut microbiome and immune function? How can its efficacy be maintained in the face of developing resistance? | Optimization of coccidiosis control strategies and animal welfare. |
| Human Health | What are the levels of this compound and its metabolite residues in poultry products? What is the potential for human exposure and associated health implications? | Informing food safety regulations and consumer protection. |
| Environmental Health | How does this compound persist and transform in soil and aquatic environments? What is its ecotoxicity to non-target organisms (e.g., soil microbes, aquatic life)? | Development of environmental risk mitigation strategies and sustainable agricultural practices. |
Exploration of Novel Research Applications Beyond Traditional Uses
While this compound's primary application is in poultry, future research is poised to explore its potential in other areas. The chemical properties that make it effective against Eimeria species in chickens could potentially be harnessed for other parasitic infections. Research could investigate its efficacy against coccidiosis in other livestock, such as domestic rabbits, or even explore its activity against a broader range of protozoan parasites. wikipedia.org
Repurposing existing drugs is a cost-effective strategy in pharmaceutical development. Investigating this compound's mechanism of action at a molecular level could reveal new therapeutic targets. This fundamental research may open doors to applications in treating parasitic diseases in different animal species, or potentially, in rare cases, human parasites, although this would require extensive investigation.
| Potential New Application | Research Focus | Rationale |
| Other Livestock Species | Efficacy studies in rabbits, turkeys, and other susceptible animals. | Coccidiosis affects a wide range of animals; this compound's broad-spectrum nature could be beneficial. wikipedia.org |
| Aquaculture | Investigating activity against parasitic protozoa in farmed fish. | Parasitic diseases are a significant issue in aquaculture, and new control agents are needed. |
| Human Parasitology | In vitro screening against human protozoan parasites (e.g., Cryptosporidium, Toxoplasma). | Exploring the compound's fundamental antiparasitic properties could uncover unexpected leads for human medicine. |
Advancements in Research Methodologies and Predictive Modeling
The future of this compound toxicology research will increasingly rely on advanced methodologies that reduce, refine, and replace traditional animal testing. Predictive toxicology, utilizing computational or in silico models, is becoming a cornerstone of chemical safety assessment. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the toxicity of a chemical based on its molecular structure. irb.hrresearchgate.net For a nitroaromatic compound like this compound, QSAR models can be developed to estimate its potential toxicological endpoints without the need for extensive laboratory experiments. irb.hr These in silico approaches, combined with high-throughput in vitro assays, can rapidly screen for potential hazards, prioritize testing needs, and provide insights into the mechanisms of toxicity. nih.gov
Furthermore, analytical methods for detecting this compound are continuously improving. While traditional methods like spectrophotometry and chromatography exist, newer techniques offer greater sensitivity and speed. researchgate.netrsc.org Methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and immunochromatographic assays (ICA) allow for the highly sensitive detection of this compound and its metabolites in complex matrices like animal tissues. researchgate.netrsc.org These advanced analytical tools are crucial for monitoring residues in the food chain and the environment. nih.gov
| Research Approach | Traditional Methods | Advanced/Predictive Methods |
| Toxicity Assessment | In vivo animal studies (e.g., rodent bioassays). | In silico QSAR modeling, physiologically based pharmacokinetic (PBPK) models, high-throughput in vitro screening. nih.gov |
| Residue Detection | Spectrophotometry, High-Performance Liquid Chromatography (HPLC). researchgate.net | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), Lateral-Flow Immunochromatographic Assays (ICA). researchgate.netrsc.org |
| Environmental Fate | Laboratory-based soil/water degradation studies. | Multimedia fate models, biodegradation pathway prediction software. diva-portal.orgnih.gov |
Addressing Emerging Resistance and Environmental Concerns Through Dedicated Research
Two of the most significant challenges facing the continued use of this compound are the development of drug resistance and its environmental impact. The extensive use of any anticoccidial agent inevitably selects for resistant strains of Eimeria. amstewardship.canih.gov Future research must focus on understanding the molecular mechanisms of this compound resistance. cambridge.org This could involve identifying genetic mutations in the parasite that confer resistance, which would aid in the development of rapid diagnostic tools to monitor resistance in the field and inform drug rotation strategies. researchgate.net
The environmental fate of this compound is another critical area of research. nih.gov As a compound applied in large-scale agriculture, its potential for environmental contamination is a significant concern. usda.gov Research is needed to fully characterize its persistence, mobility, and degradation pathways in soil and water. diva-portal.org Ecotoxicology studies are essential to determine the potential effects of this compound and its degradation products on non-target organisms, such as soil microorganisms, aquatic invertebrates, and plants. nih.govpeercommunityjournal.org This knowledge is vital for establishing environmentally sound management practices for poultry litter and mitigating potential ecological risks. usda.gov
| Challenge Area | Key Research Questions | Desired Outcome |
| Drug Resistance | What are the genetic and biochemical mechanisms behind Eimeria's resistance to this compound? cambridge.org How prevalent is resistance in different geographical regions? | Development of molecular diagnostics for resistance monitoring and strategies to prolong the drug's effectiveness. amstewardship.ca |
| Environmental Fate | What is the half-life of this compound in various soil types and aquatic conditions? What are its primary degradation products? nih.gov | Accurate models of environmental persistence and transformation to inform risk assessments. |
| Ecotoxicology | What are the acute and chronic toxicity levels of this compound for representative non-target species (e.g., earthworms, daphnia, algae)? nih.govpeercommunityjournal.org | Establishment of environmental quality standards and guidelines for the safe application of poultry manure. |
Q & A
Q. How can researchers validate analytical methods for this compound under ICH guidelines?
- Methodological Answer: Assess specificity, linearity, accuracy (recovery: 98–102%), precision (RSD < 2%), and sensitivity (LOD < 0.01 µg/mL). Follow ICH Q2(R1) protocols for inter-laboratory reproducibility testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
